(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
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Overview
Description
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of benzodioxin and pyrroloquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include derivatives of benzodioxin and pyrroloquinoline, which undergo a series of reactions such as condensation, cyclization, and imination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters like temperature and pH ensures consistency and efficiency in production. Purification processes, such as recrystallization or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for developing new treatments.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other benzodioxin and pyrroloquinoline derivatives. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of benzodioxin and pyrroloquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C22H22N2O3/c1-13-12-22(2,3)24-20-15(13)5-4-6-16(20)19(21(24)25)23-14-7-8-17-18(11-14)27-10-9-26-17/h4-8,11,13H,9-10,12H2,1-3H3 |
InChI Key |
QLRBMYZYQJWRHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=NC4=CC5=C(C=C4)OCCO5)C2=O)(C)C |
Origin of Product |
United States |
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